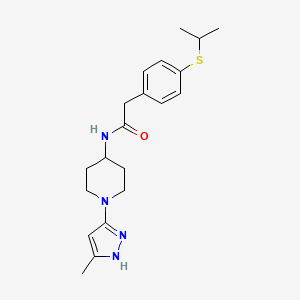

2-(4-(isopropylthio)phenyl)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)acetamide

Beschreibung

This acetamide derivative features a 5-methylpyrazole core linked to a piperidin-4-yl group and a 4-(isopropylthio)phenyl moiety.

Eigenschaften

IUPAC Name |

N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-(4-propan-2-ylsulfanylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4OS/c1-14(2)26-18-6-4-16(5-7-18)13-20(25)21-17-8-10-24(11-9-17)19-12-15(3)22-23-19/h4-7,12,14,17H,8-11,13H2,1-3H3,(H,21,25)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCFAYJWXNPVGKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)N2CCC(CC2)NC(=O)CC3=CC=C(C=C3)SC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic routes and reaction conditions

Initial Steps: : The synthesis begins with the functionalization of the phenyl ring, where the isopropylthio group is introduced via a nucleophilic substitution reaction.

Coupling Reaction: : Subsequently, the functionalized phenyl ring is coupled with a piperidinyl-pyrazol precursor using palladium-catalyzed cross-coupling reactions.

Final Assembly: : The final step involves forming the acetamide linkage through a condensation reaction, typically using acetic anhydride under mild conditions.

Industrial production methods: : For large-scale production, the reactions are optimized to increase yield and purity. Continuous flow processes might be employed to enhance efficiency and consistency in production.

Analyse Chemischer Reaktionen

Types of reactions it undergoes

Oxidation: : The sulfur in the isopropylthio group can undergo oxidation to form sulfoxides or sulfones.

Reduction: : The carbonyl group in the acetamide can be reduced to amines under specific conditions.

Substitution: : Halogenation and nitration can occur on the phenyl ring under appropriate conditions.

Common reagents and conditions

Oxidation: : Hydrogen peroxide or oxone.

Reduction: : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: : Halogenating agents like bromine or chlorine, nitrating agents like nitric acid.

Major products formed from these reactions

Oxidation products: Sulfoxides, sulfones.

Reduction products: Amines.

Substitution products: Halogenated or nitrated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound is characterized by a complex structure that includes:

- Isopropylthio group : Contributing to lipophilicity and potentially enhancing bioavailability.

- Piperidine ring : Known for its role in various pharmacological activities.

- Pyrazole moiety : Associated with diverse biological activities, including anti-inflammatory and anti-cancer properties.

Anticancer Activity

Research indicates that compounds containing pyrazole and piperidine structures exhibit anticancer properties. The specific compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar compounds could effectively target cancer cell lines, leading to significant reductions in cell viability .

Neurological Disorders

The piperidine structure suggests potential applications in treating neurological disorders. Compounds with similar scaffolds have been explored for their effects on neurotransmitter systems, particularly in managing conditions like anxiety and depression.

Research Findings : Investigations into related compounds have shown promise in modulating serotonin and dopamine receptors, which are critical in mood regulation .

Anti-inflammatory Properties

The pyrazole component is known for its anti-inflammatory effects. The compound could be developed as a non-steroidal anti-inflammatory drug (NSAID), potentially offering an alternative to traditional NSAIDs with fewer side effects.

Evidence : Studies have indicated that pyrazole derivatives can reduce inflammation markers in various animal models, suggesting a pathway for developing new treatments for inflammatory diseases .

Table of Potential Applications

Wirkmechanismus

The compound exerts its effects through molecular interactions with specific biological targets. It may bind to receptor sites or enzymes, altering their activity and consequently impacting biochemical pathways. The exact molecular targets and pathways are subjects of ongoing research, but it is hypothesized to modulate neurological or inflammatory processes.

Vergleich Mit ähnlichen Verbindungen

Structural Features

Key structural differences among acetamide derivatives influence their physicochemical and pharmacological profiles:

Physicochemical Properties

- Metabolic Stability : The 5-methylpyrazole in the target compound may reduce oxidative metabolism relative to ’s methylthio group, which is prone to sulfoxide formation .

- Synthetic Complexity : Introducing the piperidine ring (target) requires multi-step synthesis, whereas triazole-thiol derivatives () are synthesized via thiol-ene click chemistry, offering scalability .

Biologische Aktivität

The compound 2-(4-(isopropylthio)phenyl)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)acetamide represents a novel addition to the class of pyrazole derivatives, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be illustrated as follows:

This structure features a pyrazole ring, a piperidine moiety, and an isopropylthio group, which are critical for its biological activity.

Research indicates that compounds containing pyrazole and piperidine moieties often exhibit significant interactions with various biological targets. The mechanisms of action for this compound may involve:

- Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on kinases and cyclooxygenases, which are crucial in inflammatory pathways.

- Antiproliferative Effects : The compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of cell cycle regulators.

Antiproliferative Activity

A study evaluating the antiproliferative effects of various pyrazole derivatives indicated that compounds with similar structural features exhibited low micromolar GI50 values against several cancer cell lines (K562, MV4-11, MCF-7). The most potent compounds demonstrated significant induction of apoptosis and disruption of microtubule dynamics .

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| 1 | K562 | 7.7 |

| 2 | MV4-11 | 6.5 |

| 3 | MCF-7 | 3.5 |

Anti-inflammatory Activity

Compounds with isopropylthio substituents have been noted for their anti-inflammatory properties. They inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis. This mechanism is pivotal in managing conditions such as arthritis and other inflammatory diseases .

Case Studies

- In Vitro Studies : A recent investigation into the biological activity of similar pyrazole derivatives revealed that compounds with a piperidine ring showed enhanced selectivity for certain kinases involved in cancer progression. The study highlighted the importance of substituent placement on the phenyl ring for optimal activity .

- Animal Models : In vivo studies demonstrated that related compounds significantly reduced inflammation in carrageenan-induced paw edema models in rats, showcasing their potential therapeutic application in treating inflammatory disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.